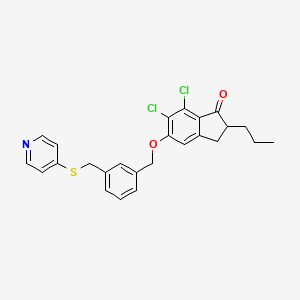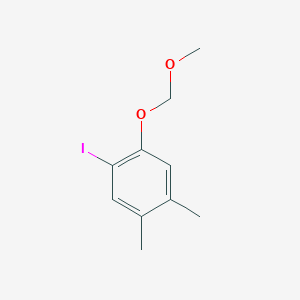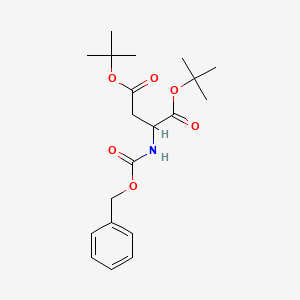
(2,6-Bis(methylthio)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Bis(methylthio)phenyl)propanoic acid is an organic compound with the molecular formula C11H14O2S2 It is characterized by the presence of two methylthio groups attached to a phenyl ring, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Bis(methylthio)phenyl)propanoic acid typically involves the introduction of methylthio groups to a phenyl ring followed by the addition of a propanoic acid group. One common method includes the reaction of 2,6-dimethylthiophenol with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as distillation, crystallization, and chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Bis(methylthio)phenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
(2,6-Bis(methylthio)phenyl)propanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2,6-Bis(methylthio)phenyl)propanoic acid involves its interaction with molecular targets through its functional groups. The methylthio groups can participate in redox reactions, while the phenyl ring can engage in π-π interactions with aromatic systems. The propanoic acid moiety can form hydrogen bonds and ionic interactions with various targets, influencing the compound’s overall activity and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylthiophenol: Lacks the propanoic acid group but shares the methylthio-substituted phenyl ring.
2,6-Dimethylphenylpropanoic acid: Lacks the methylthio groups but has a similar propanoic acid moiety.
2,6-Dimethylsulfonylphenylpropanoic acid: Contains sulfonyl groups instead of methylthio groups.
Uniqueness
(2,6-Bis(methylthio)phenyl)propanoic acid is unique due to the presence of both methylthio groups and a propanoic acid moiety, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C11H14O2S2 |
|---|---|
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
3-[2,6-bis(methylsulfanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14O2S2/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
MLSGQTNRZHUTQF-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=CC=C1)SC)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B14771963.png)



![(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-ylpropane-2-sulfinamide](/img/structure/B14771990.png)








